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Compound of Interest

Compound Name: 3-Pyrazolidinone hydrochloride

Cat. No.: B160390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of 3-
Pyrazolidinone hydrochloride. The information is curated for researchers, scientists, and

professionals in the field of drug development, offering a consolidated resource for

understanding its fundamental characteristics.

Chemical and Physical Properties
3-Pyrazolidinone hydrochloride is a heterocyclic organic compound that presents as a white

to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in

aqueous solutions, a favorable characteristic for pharmaceutical applications.[1] The compound

is also soluble in alcohol.[1]

Table 1: Physicochemical Properties of 3-Pyrazolidinone Hydrochloride
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Property Value Reference

Molecular Formula C₃H₇ClN₂O [1]

Molecular Weight 122.55 g/mol [1]

Melting Point 211-212 °C

Appearance
White to off-white crystalline

solid
[1]

Solubility Soluble in water and alcohol [1]

CAS Number 1752-88-1 [1]

Experimental Protocols
Synthesis of 3-Pyrazolidinone Hydrochloride
A representative method for the synthesis of the 3-pyrazolidinone core involves the reaction of

an α,β-unsaturated ester, such as ethyl acrylate, with hydrazine hydrate.[2] The resulting 3-

pyrazolidinone can then be converted to its hydrochloride salt.

Experimental Workflow: Synthesis of 3-Pyrazolidinone Hydrochloride
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Caption: A general workflow for the synthesis of 3-Pyrazolidinone hydrochloride.

Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl

acrylate in a suitable solvent such as ethanol.

Addition of Hydrazine Hydrate: Add hydrazine hydrate dropwise to the solution while stirring.

The reaction is typically exothermic.
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Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the

cyclization reaction.

Isolation of 3-Pyrazolidinone: After cooling, the solvent is removed under reduced pressure.

The resulting crude 3-pyrazolidinone can be isolated.

Purification: The crude product is purified by recrystallization from a suitable solvent system,

such as an ethanol/ether mixture, to yield pure 3-pyrazolidinone.

Formation of Hydrochloride Salt: The purified 3-pyrazolidinone is dissolved in an inert solvent

(e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a

compatible solvent.

Isolation of Hydrochloride Salt: The precipitated 3-Pyrazolidinone hydrochloride is

collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods
A reverse-phase HPLC method can be developed for the analysis of 3-Pyrazolidinone
hydrochloride.

Table 2: Representative HPLC Method Parameters

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase

Isocratic or gradient mixture of an aqueous

buffer (e.g., phosphate buffer at pH 3) and an

organic modifier (e.g., acetonitrile or methanol).

Flow Rate 1.0 mL/min

Detection UV at a suitable wavelength (e.g., 210 nm)

Injection Volume 10 µL

Column Temperature Ambient or controlled (e.g., 30 °C)
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Due to the low volatility of 3-Pyrazolidinone hydrochloride, derivatization is generally

required for GC-MS analysis. Silylation is a common derivatization technique for compounds

containing N-H and O-H functional groups.

Experimental Workflow: GC-MS Analysis with Derivatization
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Caption: A typical workflow for the GC-MS analysis of 3-Pyrazolidinone hydrochloride.

Methodology:

Sample Preparation: A known amount of the 3-Pyrazolidinone hydrochloride sample is

accurately weighed into a vial.

Derivatization: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

with 1% trimethylchlorosilane (TMCS), is added to the vial. The reaction is typically carried

out at an elevated temperature (e.g., 60-80 °C) for a specific duration to ensure complete

derivatization.

GC-MS Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.

GC Conditions: A non-polar capillary column (e.g., DB-5ms) is commonly used. The oven

temperature is programmed to ramp from a low initial temperature to a higher final

temperature to separate the components.

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Data

is acquired in full scan mode to obtain the mass spectrum of the derivatized analyte.

Spectral Data
While specific spectra for 3-Pyrazolidinone hydrochloride are not readily available in public

databases, the following tables provide expected key spectral features based on its structure

and data from analogous compounds.
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Table 3: Expected ¹H NMR Spectral Data (in D₂O)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ 3.6 Triplet CH₂ adjacent to C=O

~ 2.8 Triplet CH₂ adjacent to NH

Table 4: Expected ¹³C NMR Spectral Data (in D₂O)

Chemical Shift (δ, ppm) Assignment

~ 175 C=O (carbonyl carbon)

~ 45 CH₂ adjacent to NH

~ 30 CH₂ adjacent to C=O

Table 5: Expected FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Functional Group

3200-3400 (broad)
N-H and O-H (from HCl salt hydration)

stretching

2800-3000 C-H stretching

~1680 C=O (amide I) stretching

~1550 N-H bending (amide II)

Table 6: Expected Mass Spectrometry Data (EI of the free base)

m/z Interpretation

86 Molecular ion (M⁺) of the free base (C₃H₆N₂O)

56 Loss of CH₂=NH

42 Loss of HNCO
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Biological Activity and Signaling Pathway
Pyrazolidinone derivatives have been investigated for their potential anti-inflammatory and

analgesic properties.[1] A primary mechanism of action for many non-steroidal anti-

inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are

key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved

in the inflammatory response, pain, and fever.

Signaling Pathway: Inhibition of Prostaglandin Synthesis by COX Inhibition
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Caption: The inhibitory effect of 3-Pyrazolidinone hydrochloride on the prostaglandin

synthesis pathway.

This pathway illustrates that by inhibiting the COX enzymes, 3-Pyrazolidinone hydrochloride
can potentially reduce the production of prostaglandins, thereby mitigating inflammation, pain,

and fever. This mechanism is a cornerstone of the therapeutic action of many widely used anti-

inflammatory drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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